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Introduction
Polymyxin B nonapeptide (PMBN) is a cyclic cationic peptide derived from Polymyxin B by

enzymatic removal of its N-terminal fatty acyl chain.[1][2] While Polymyxin B is a potent

antibiotic against Gram-negative bacteria, its clinical use is hampered by significant

nephrotoxicity and neurotoxicity.[3][4] PMBN, lacking the fatty acyl tail, exhibits markedly

reduced cytotoxicity and is devoid of direct bactericidal activity.[5][6][7] However, it retains the

ability to bind to the lipopolysaccharide (LPS) component of the outer membrane of Gram-

negative bacteria.[8][9] This interaction disrupts the integrity of the outer membrane, increasing

its permeability to other substances.[3][7] This unique property makes PMBN a valuable tool in

microbiology research, primarily as a membrane permeabilizer to potentiate the activity of other

antibiotics and as an agent for endotoxin neutralization.[6][10]

This document provides detailed application notes and experimental protocols for the use of

Polymyxin B nonapeptide trifluoroacetate (TFA) in microbiology research.

Key Applications
Outer Membrane Permeabilizer: PMBN's primary application is to increase the permeability

of the Gram-negative outer membrane. This allows compounds that are normally excluded,

such as hydrophobic antibiotics, to reach their intracellular targets.[6][11]
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Antimicrobial Synergy: By increasing outer membrane permeability, PMBN acts

synergistically with a wide range of antibiotics, effectively re-sensitizing resistant bacteria and

enhancing the efficacy of existing drugs against challenging Gram-negative pathogens.[8]

[12] This includes overcoming resistance mechanisms associated with reduced drug influx.

Eradication of Persister Cells: PMBN has been shown to enhance the eradication of

antibiotic-tolerant persister cells in Gram-negative bacteria, a significant contributor to

chronic and recurrent infections.[5][13]

Reduction of Antibiotic Resistance Development: Co-treatment with PMBN can reduce the

frequency of resistant mutant formation during antibiotic therapy.[5][12][13]

Endotoxin Neutralization: PMBN binds to and neutralizes endotoxin (LPS), mitigating its pro-

inflammatory effects. This has applications in studying endotoxin-mediated signaling and in

the development of anti-sepsis therapies.[10]

Quantitative Data Summary
The synergistic activity of PMBN with various antibiotics is often quantified using the Fractional

Inhibitory Concentration Index (FICI). Synergy is typically defined as an FICI of ≤ 0.5.[8][14]
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Antibiotic
Bacterial
Species

PMBN
Concentrati
on (µg/mL)

Fold
Reduction
in Antibiotic
MIC

FICI Reference

Novobiocin
Escherichia

coli
30 ≥8 Not Specified [6]

Erythromycin
Escherichia

coli
Not Specified Not Specified Not Specified [6]

Azithromycin
Escherichia

coli

Variable (in

combination)
Not Specified <0.5 [8]

Rifampicin
Escherichia

coli
Not Specified Not Specified 0.020 [15]

Amikacin
Acinetobacter

baumannii
Not Specified Not Specified Not Specified [5]

Ciprofloxacin
Acinetobacter

baumannii
Not Specified Not Specified Not Specified [5]

Meropenem
Acinetobacter

baumannii
Not Specified Not Specified Not Specified [5]

Aztreonam
Escherichia

coli
1

~1000-fold

sensitization
Not Specified [7]

Note: The table presents a selection of reported synergistic interactions. The efficacy of PMBN

can vary depending on the bacterial strain, the specific antibiotic, and the experimental

conditions.

Experimental Protocols
Protocol 1: Assessment of Outer Membrane
Permeabilization using the NPN Uptake Assay
This protocol measures the uptake of the fluorescent probe N-phenyl-1-naphthylamine (NPN)

to assess the disruption of the outer membrane. NPN fluoresces weakly in aqueous
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environments but exhibits strong fluorescence in the hydrophobic interior of cell membranes.

Materials:

Polymyxin B nonapeptide (PMBN) TFA

Gram-negative bacterial strain of interest

Mueller-Hinton Broth (MHB) or other suitable growth medium

HEPES buffer (5 mM, pH 7.2) with 5 mM glucose

N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

96-well black, clear-bottom microplates

Fluorometric microplate reader (Excitation: 350 nm, Emission: 420 nm)

Procedure:

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and

incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB and grow

to the mid-logarithmic phase (OD600 ≈ 0.5).

Cell Preparation: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

Wash the cell pellet twice with HEPES buffer and resuspend in the same buffer to an OD600

of 0.5.[16]

Assay Setup: In a 96-well plate, add 90 µL of the bacterial cell suspension to each well.

NPN Addition: Add NPN to a final concentration of 10-20 µM to each well.[16]

PMBN Treatment: Add 10 µL of PMBN solution at various concentrations (e.g., 0.5 to 128

µg/mL) to the wells. Include a negative control (buffer only) and a positive control (e.g.,

Polymyxin B).

Fluorescence Measurement: Immediately measure the fluorescence intensity over time (e.g.,

every minute for 15-30 minutes) using a microplate reader.
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Data Analysis: Plot the relative fluorescence units (RFU) against time or PMBN

concentration. An increase in fluorescence indicates NPN uptake and therefore outer

membrane permeabilization.

Preparation Assay Measurement

Bacterial Culture
(Mid-log phase) Harvest & Wash Cells Resuspend in

HEPES Buffer
Add Cells to
96-well Plate Add NPN Probe Add PMBN Measure Fluorescence

(Ex: 350nm, Em: 420nm) Data Analysis

Click to download full resolution via product page

Caption: Workflow for the NPN uptake assay.

Protocol 2: Determination of Antimicrobial Synergy
using the Checkerboard Assay
The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or

antagonistic effects of two antimicrobial agents.[17][18][19]

Materials:

Polymyxin B nonapeptide (PMBN) TFA

Antibiotic of interest

Gram-negative bacterial strain of interest

Cation-adjusted Mueller-Hinton Broth (CAMHB)

96-well microplates

Spectrophotometer or microplate reader (for OD600 measurements)

Procedure:
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Bacterial Inoculum Preparation: Prepare a bacterial inoculum in CAMHB adjusted to a 0.5

McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a

final concentration of 5 x 10^5 CFU/mL in the assay wells.[8]

Drug Dilution Series:

Antibiotic: Prepare a serial two-fold dilution of the antibiotic in CAMHB along the x-axis of

the 96-well plate (e.g., columns 1-10).

PMBN: Prepare a serial two-fold dilution of PMBN in CAMHB along the y-axis of the plate

(e.g., rows A-G).

Plate Setup:

Add 50 µL of CAMHB to all wells.

Add 50 µL of the appropriate antibiotic concentration to each well in the corresponding

columns.

Add 50 µL of the appropriate PMBN concentration to each well in the corresponding rows.

This will result in a matrix of wells containing various combinations of the two agents.

Include control wells with each drug alone, and a growth control well with no drugs.

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. The final volume in

each well will be 200 µL.

Incubation: Incubate the plates at 37°C for 18-24 hours.

Determining MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of

the drug(s) that completely inhibits visible bacterial growth.

FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) using the

following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug

B in combination / MIC of drug B alone)[14]

Synergy: FICI ≤ 0.5
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Additive/Indifference: 0.5 < FICI ≤ 4

Antagonism: FICI > 4[14][20]
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Caption: Workflow for the checkerboard synergy assay.

Protocol 3: Endotoxin Neutralization using the Limulus
Amebocyte Lysate (LAL) Assay
This protocol assesses the ability of PMBN to neutralize endotoxin activity. The LAL assay is a

highly sensitive method for detecting endotoxins.[21][22]

Materials:

Polymyxin B nonapeptide (PMBN) TFA

Endotoxin standard (e.g., from E. coli)

LAL reagent kit (gel-clot, chromogenic, or turbidimetric)

Pyrogen-free water

Pyrogen-free test tubes or 96-well plates

Incubator or heating block

Spectrophotometer or plate reader (for chromogenic/turbidimetric assays)

Procedure:

Preparation of Reagents: Reconstitute the LAL reagent and endotoxin standard according to

the manufacturer's instructions, using pyrogen-free water.

Sample Preparation:

Prepare a series of dilutions of the endotoxin standard.

Prepare solutions of PMBN at various concentrations in pyrogen-free water.

In separate tubes, pre-incubate a fixed concentration of endotoxin with the different

concentrations of PMBN for a specified time (e.g., 30 minutes at 37°C).
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LAL Assay:

Gel-clot method: Add the LAL reagent to the tubes containing the endotoxin-PMBN

mixtures and controls (endotoxin alone, PMBN alone, pyrogen-free water). Incubate at

37°C for 60 minutes. Invert the tubes; a solid clot indicates a positive result (endotoxin

activity).

Chromogenic/Turbidimetric method: Follow the kit manufacturer's protocol for adding

reagents and samples to a microplate. The plate is then incubated in a reader that

measures the change in color or turbidity over time.

Data Analysis:

Gel-clot: Determine the lowest concentration of PMBN that inhibits clot formation in the

presence of a given endotoxin concentration.

Chromogenic/Turbidimetric: Calculate the endotoxin concentration in each sample based

on the standard curve. The reduction in measured endotoxin concentration in the

presence of PMBN indicates neutralization.
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Caption: PMBN's role in inhibiting the LAL cascade.
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Handling and Storage of PMBN TFA
Solubility: Polymyxin B nonapeptide TFA is soluble in water (e.g., 100 mg/mL) and DMSO

(e.g., 50 mg/mL, may require sonication).[1][23]

Storage: Store the lyophilized solid at -20°C, desiccated. In its lyophilized form, it is stable for

extended periods. Once in solution, it is recommended to store aliquots at -20°C and use

within one month to avoid repeated freeze-thaw cycles and potential degradation.[2]

Conclusion
Polymyxin B nonapeptide is a versatile and valuable tool for microbiology research. Its ability to

selectively permeabilize the outer membrane of Gram-negative bacteria without significant

cytotoxicity allows for a wide range of applications, from potentiating existing antibiotics and

combating persister cells to studying the fundamental biology of the bacterial envelope. The

protocols provided here offer a starting point for researchers to explore the potential of PMBN

in their own work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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